molecular formula C6H11NO3S B022772 S-Methyl Tiopronin CAS No. 87254-91-9

S-Methyl Tiopronin

Cat. No.: B022772
CAS No.: 87254-91-9
M. Wt: 177.22 g/mol
InChI Key: MYXILMBGSNHKTB-UHFFFAOYSA-N
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Description

2-(2-Methylsulfanylpropanoylamino)acetic acid is an organic compound that features a unique combination of functional groups, including a methylsulfanyl group and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylsulfanylpropanoylamino)acetic acid typically involves the reaction of 2-methylsulfanylpropanoic acid with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylsulfanylpropanoylamino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(2-Methylsulfanylpropanoylamino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methylsulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)acetic acid
  • 2-(Methylsulfonyl)acetic acid
  • 2-(Methylthio)propanoic acid

Comparison

2-(2-Methylsulfanylpropanoylamino)acetic acid is unique due to the presence of both a methylsulfanyl group and an amino acid moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs.

Biological Activity

S-Methyl tiopronin, a derivative of the thiol compound tiopronin, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR). This article synthesizes findings from various studies to elucidate the mechanisms through which this compound exerts its effects, highlighting its role in modulating oxidative stress and influencing cellular pathways.

This compound is characterized by its thiol group, which is crucial for its biological activity. The compound acts primarily through the following mechanisms:

  • Inhibition of Glutathione Peroxidase (GPx) : this compound selectively inhibits GPx enzymes, leading to increased levels of reactive oxygen species (ROS) in multidrug-resistant cells. This elevation in ROS can induce apoptosis in cancer cells that typically evade treatment due to their resistance mechanisms .
  • Collaterally Sensitive to MDR Cells : Studies have shown that this compound exhibits selective toxicity towards MDR cells by disrupting their redox balance. This selectivity is attributed to the compound's ability to generate ROS, which are particularly harmful to cells with compromised antioxidant defenses .
  • Antioxidant Properties : Despite its pro-oxidant effects in certain contexts, this compound also possesses antioxidant properties that can neutralize harmful free radicals, contributing to its therapeutic potential in inflammatory conditions .

Research Findings and Case Studies

The biological activity of this compound has been explored across several studies, demonstrating its efficacy in various experimental settings.

Table 1: Efficacy of this compound in Cancer Models

Study ReferenceCell LineTreatment ConcentrationIC50 (μM)Observations
KB-V1 (MDR)5 mM5.0Resensitization to doxorubicin and taxol observed.
Various P-gp+ lines>20 mM>20No significant toxicity; highlights need for thiol group.
Mouse modelsN/AN/A60% survival rate post-treatment with SMANCS.

Case Study 1 : In an experimental study involving KB-V1 cells (a model for MDR), long-term exposure to this compound significantly resensitized these cells to conventional chemotherapeutics like doxorubicin and taxol. The study reported a marked decrease in P-glycoprotein expression, suggesting that this compound may downregulate the very proteins that confer drug resistance .

Case Study 2 : A combination therapy involving this compound and SMANCS demonstrated a survival rate of 60% in treated mice after tumor inoculation, compared to a complete mortality rate in untreated controls. This indicates the potential of this compound as an adjunctive treatment in cancer therapy .

Implications for Clinical Use

The findings surrounding this compound suggest several clinical implications:

  • Overcoming Multidrug Resistance : By targeting the redox state of MDR cells, this compound presents a promising strategy for enhancing the efficacy of existing chemotherapeutic agents.
  • Potential Anti-inflammatory Applications : Given its antioxidant properties, there is potential for this compound to be utilized in treating inflammatory diseases, although further studies are required to establish this application definitively .
  • Drug Development : The insights gained from structural modifications of tiopronin could guide the development of more effective analogs tailored for specific therapeutic outcomes.

Properties

IUPAC Name

2-(2-methylsulfanylpropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4(11-2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXILMBGSNHKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007460
Record name N-[1-Hydroxy-2-(methylsulfanyl)propylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87254-91-9
Record name S-Methylthiola
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087254919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-Hydroxy-2-(methylsulfanyl)propylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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